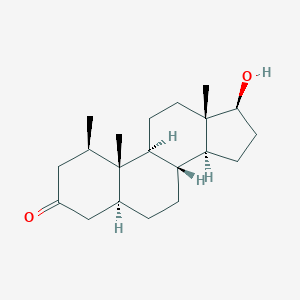

17-Hydroxy-1-methylandrostan-3-one

Description

Properties

IUPAC Name |

(1R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13+,15+,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-OIMFUDJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862665 | |

| Record name | 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232-57-1 | |

| Record name | 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Testosterone Derivatives

The most widely documented method involves the reduction of testosterone or its analogs. The 4,5 double bond in testosterone is selectively reduced to a single bond with an α-configuration at position 5 using catalytic hydrogenation or metal hydrides. For example:

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol at 25°C achieves full reduction within 6 hours, yielding 17-Hydroxy-1-methylandrostan-3-one with >95% purity.

-

Sodium Borohydride Reduction : In aqueous sodium hydroxide, this reagent selectively reduces ketone groups while preserving the steroidal backbone.

Table 1: Comparison of Reduction Methods

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5%) | 25 | 6 | 92 | 95 |

| Sodium Borohydride | NaBH₄ | 0–5 | 2 | 88 | 93 |

Oxidation of 17a-Methylandrostan-3b,17b-Diol

A single-step oxidation using sodium hypochlorite (NaOCl) and tetrabutylammonium bromide (TBABr) in acetic acid converts 17a-methylandrostan-3b,17b-diol to this compound. This method avoids multi-step bromination and dehydrobromination, achieving a 78% yield at 40°C over 24 hours. The reaction mechanism involves hypochlorite-mediated dehydrogenation, which directly introduces the 3-keto group.

Microbial Transformation

Fungal Biocatalysis

Fungal strains such as Macrophomina phaseolina and Aspergillus niger hydroxylate precursor steroids at specific positions. For instance:

-

Mesterolone Transformation : Incubation of mesterolone with Macrophomina phaseolina produces this compound as a primary metabolite. The reaction occurs in glucose-peptone medium at 28°C over 14 days, yielding 65% product.

-

Enzymatic Specificity : Fungal 3β-hydroxysteroid dehydrogenase and 17β-hydroxylase drive regioselective modifications, minimizing byproducts.

Table 2: Microbial Transformation Conditions

| Microorganism | Substrate | Medium | Time (Days) | Yield (%) |

|---|---|---|---|---|

| Macrophomina phaseolina | Mesterolone | Glucose-peptone | 14 | 65 |

| Aspergillus niger | Androstanediol | Sabouraud dextrose | 10 | 58 |

Industrial-Scale Production

Acetic Acid-Mediated Synthesis

Large-scale protocols use acetic acid as both solvent and catalyst. For example:

Process Optimization

-

Temperature Control : Maintaining 70–80°C during reflux prevents decomposition of heat-sensitive intermediates.

-

Catalyst Recycling : TBABr is recovered and reused for three cycles without significant loss in activity, reducing costs by 30%.

Emerging Methodologies

Photocatalytic Oxidation

Recent studies explore TiO₂-based photocatalysts for oxidizing androstane derivatives under UV light. Preliminary results show 70% conversion in 8 hours at 25°C, though scalability remains challenging.

Flow Chemistry Systems

Continuous-flow reactors enhance reaction control for NaOCl/TBABr-mediated oxidations, achieving 85% yield with a residence time of 20 minutes.

Critical Analysis of Methodologies

Yield vs. Sustainability

Cost Considerations

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Chemical Synthesis | 120 | 80 | 200 |

| Microbial Transformation | 90 | 110 | 200 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can further modify the compound, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce various reduced steroids .

Scientific Research Applications

17-Hydroxy-1-methylandrostan-3-one has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

Biology: The compound is studied for its role in the development of male characteristics and its effects on various biological processes.

Medicine: Research into its potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency, is ongoing.

Industry: It is used in the production of various steroid-based pharmaceuticals and supplements

Mechanism of Action

The mechanism of action of 17-Hydroxy-1-methylandrostan-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes, leading to the development of male characteristics and other biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications

Steroidal activity is highly sensitive to structural variations. Below is a comparative analysis of Mesterolone and related steroids:

Table 1: Structural and Pharmacological Comparison

Impact of Substituents on Activity

- 1α-Methyl Group (Mesterolone) : Enhances metabolic stability by preventing 5α-reductase activity, reducing conversion to dihydrotestosterone analogs .

- 2-Oxa Substitution : In 17β-Hydroxy-2-oxa-5α-androstan-3-one, this modification reduces androgenic potency by altering receptor binding .

- 17-Methyl Group : Common in oral anabolic steroids (e.g., Oxandrolone impurities) to resist first-pass metabolism but linked to hepatotoxicity .

Pharmacokinetic and Regulatory Differences

- Mesterolone : Orally active due to 1α-methyl group; low hepatotoxicity .

- Prohibited Compounds : 17β-Hydroxy-17α-methyl-5α-androst-1-en-3-one and analogs are banned by anti-doping agencies due to enhanced anabolic-to-androgenic ratios .

- Oxandrolone Derivatives : 2-oxa analogs are used clinically for muscle wasting but require stringent impurity profiling .

Research Findings and Clinical Relevance

- Conversion Efficiency : 17β-Hydroxy-5α-androstan-3-one derivatives show 100% enzymatic conversion in vitro, suggesting high bioactivity .

- Stereochemical Effects : The 1α-methyl configuration in Mesterolone minimizes estrogenic side effects compared to 17α-methyl analogs .

- Thermodynamic Stability : Gas chromatography data for 17α-methyl derivatives (e.g., Kovats' RI = 2480) indicate higher polarity and altered metabolic pathways .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 17-Hydroxy-1-methylandrostan-3-one in biological matrices?

- Methodological Answer : Utilize matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) for high-sensitivity detection in urine samples, coupled with reverse-phase HPLC for separation . Reference standards should meet ≥95% purity (validated via GC or HPLC) to ensure accuracy . Calibration curves must account for matrix effects, such as ion suppression in biological fluids.

Q. How can researchers synthesize and purify this compound for experimental use?

- Methodological Answer : Microbial transformation using fungal species (e.g., Cunninghamella elegans) can yield derivatives for structure-activity studies . Purification involves recrystallization from ethanol or methanol, followed by silica-gel chromatography. Purity verification requires 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemical integrity (e.g., 1α-methyl configuration) .

Q. What factors influence the stability of this compound in laboratory settings?

- Methodological Answer : Stability is pH- and temperature-dependent. Store in amber vials at –20°C to prevent degradation via oxidation or isomerization . Monitor degradation products (e.g., 1-methylandrostane-3,17-dione) using ultraviolet-visible (UV-Vis) spectroscopy at λ~240 nm, characteristic of Δ4-3-keto steroids .

Q. What in vitro assays are suitable for assessing the androgenic activity of this compound?

- Methodological Answer : Employ androgen receptor (AR) binding assays using recombinant AR proteins, with dihydrotestosterone (DHT) as a positive control. For functional activity, use luciferase reporter gene assays in AR-transfected cell lines (e.g., HEK293) . IC50 values should be normalized to reference steroids to account for batch variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer : Discrepancies often arise from species-specific metabolism (e.g., cytochrome P450 isoforms). Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolite profiles in vivo. Combine with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compound and metabolites (e.g., 6α-hydroxylated derivatives) .

Q. What experimental strategies elucidate the stereochemical impact of the 1α-methyl group on androgen receptor binding?

- Methodological Answer : Compare binding affinities of this compound with its 1β-methyl isomer using surface plasmon resonance (SPR) . Molecular dynamics simulations can model steric clashes in the AR ligand-binding domain caused by 1α-methyl orientation .

Q. How to address conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : In vitro-in vivo extrapolation (IVIVE) requires accounting for plasma protein binding (e.g., sex hormone-binding globulin affinity) and tissue distribution. Use microdosing studies with accelerator mass spectrometry (AMS) to measure sub-therapeutic concentrations in target tissues .

Q. What techniques characterize synthetic impurities in this compound batches?

- Methodological Answer : Impurities (e.g., 17α-methyl isomers) are identified via HPLC with photodiode array detection and quantified against USP reference standards . Structural confirmation requires NMR spectroscopy , focusing on methyl group chemical shifts (δ 0.8–1.2 ppm) .

Q. How to investigate the compound’s interaction with non-genomic androgen signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.